molecular formula C10H9NO3 B15248046 2-Ethyl-5-hydroxyisoindoline-1,3-dione

2-Ethyl-5-hydroxyisoindoline-1,3-dione

Cat. No.: B15248046
M. Wt: 191.18 g/mol
InChI Key: GPGLOTVMPYIGMJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydroxyisoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline family. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-Ethyl-5-hydroxyisoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydroxyisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-hydroxyisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-ethyl-5-hydroxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-11-9(13)7-4-3-6(12)5-8(7)10(11)14/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGLOTVMPYIGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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